molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

Numéro de catalogue B607520
Numéro CAS: 159858-22-7
Poids moléculaire: 601.704
Clé InChI: DALMAZHDNFCDRP-VMPREFPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-Val-Cit-PAB, also known as (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular formula of C33H39N5O6 and a molecular weight of 601.7 g/mol .


Synthesis Analysis

The synthetic method of Fmoc-Val-Cit-PAB involves adding EEDQ to a mixture of Fmoc-Val-Cit-OH and PABOH in DCM and MeOH, stirring at room temperature for 14 hours. The solution is then purified to obtain Fmoc-Val-Cit-PAB as a white solid .


Molecular Structure Analysis

The IUPAC name of Fmoc-Val-Cit-PAB is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

Fmoc-Val-Cit-PAB is a commonly used bridge for a degradable antibody-conjugated drug (ADC). The Fmoc group can protect the peptide chain’s amino and carboxyl groups, preventing unnecessary reactions during synthesis and ensuring only the target location reacts .


Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB has a molecular weight of 601.7 g/mol and a molecular formula of C33H39N5O6 . It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 13 rotatable bonds .

Applications De Recherche Scientifique

  • Specific Scientific Field : Drug Delivery and Conjugation Chemistry .
  • Summary of the Application : Fmoc-Val-Cit-PAB is a peptide conjugate that combines the amino acids valine (Val) and citrulline (Cit) with a para-aminobenzoic acid (PAB) moiety. This peptide conjugate finds its application in the field of drug delivery and conjugation chemistry . It demonstrates promising applications in antibody-drug conjugates (ADCs), a vital category of targeted drug delivery systems .
  • Methods of Application or Experimental Procedures : The synthesis method involves preparing FMoc-Cit-PABOH, adding piperidine, and then FMoc-Val-OSu to create the desired compound. This synthesis route offers a higher yield of 85% and avoids epimerization, making it a reliable option for ADC research .
  • Results or Outcomes Obtained : Incorporating Fmoc-Val-Cit-PAB into ADCs, such as ADC 2 and ADC 3 with trastuzumab and monomethyl auristatin E (MMAE) payload, led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADC 4, while maintaining selectivity over HER2-negative cells .

Safety And Hazards

Fmoc-Val-Cit-PAB is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

The selection of linkers and payloads plays a crucial role in determining the therapeutic indices of ADCs. The sequences are often sensitive to cleavage by extracellular enzymes, which leads to systemic release of the cytotoxic payload . This action reduces the therapeutic index by causing off-target toxicities that can be dose-limiting . Therefore, the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release, is being explored .

Propriétés

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Cit-PAB

CAS RN

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
AB Smith - 2020 - baylor-ir.tdl.org
The discovery and development of small-molecule anticancer agents that are both highly efficacious and selectively targeted remains a formidable goal and challenge. Conventional …
Number of citations: 0 baylor-ir.tdl.org
S Cazzamalli, E Figueras, L Pethő, A Borbély… - ACS …, 2018 - ACS Publications
… (38) The cleavable linker 4 was prepared starting from Fmoc-Val-Cit-PAB; the Fmoc group was removed and a triethylene glycol spacer containing a maleimide moiety was coupled to …
Number of citations: 27 pubs.acs.org
RP Lyon, JR Setter, TD Bovee, SO Doronina… - Nature …, 2014 - nature.com
Many antibody-drug conjugates (ADCs) are unstable in vivo because they are formed from maleimide-containing components conjugated to reactive thiols. These thiosuccinimide …
Number of citations: 419 www.nature.com
S Schuster, É Juhász, G Halmos, I Neundorf… - International Journal of …, 2022 - mdpi.com
The human gonadotropin releasing hormone (GnRH-I) and its sea lamprey analogue GnRH-III specifically bind to GnRH receptors on cancer cells and can be used as targeting …
Number of citations: 4 www.mdpi.com
Y Mao, D Wei, F Fu, H Wang, Z Sun, Z Huang… - European Journal of …, 2023 - Elsevier
… The linker-drug was prepared as the following procedure: after conjugation of MMAE with Fmoc-Val-Cit-PAB-PNP, according to the reported procedure [29,30], the Fmoc of compound 1 …
Number of citations: 4 www.sciencedirect.com
PF Chiu, CK Chang, PS Huang, YY Lin… - Journal of Medicinal …, 2023 - ACS Publications
… For the synthesis of conjugates 9 and 10, Fmoc-Val–Cit–PAB-OH 14 was used as the starting material, which could be prepared based on the method disclosed by Liang et al. and …
Number of citations: 3 pubs.acs.org
J Bargh - 2021 - repository.cam.ac.uk
… However, reaction of Fmoc-Val-Cit-PAB-OH with isocyanate-21 afforded a complex mixture. An alternative route was then employed, by Fmoc deprotection, amide coupling and final …
Number of citations: 1 www.repository.cam.ac.uk
I Cheng-Sánchez, F Moya-Utrera, C Porras-Alcalá… - Marine Drugs, 2022 - mdpi.com
… The connection of eribulin (84) and the linker was based on the nucleophilic attack of the primary amine at carbon-35 in eribulin to the carbonate group contained in Fmoc-Val-Cit-PAB-…
Number of citations: 7 www.mdpi.com
F Tang, LX Wang, W Huang - Nature protocols, 2017 - nature.com
Glycoengineered therapeutic antibodies and glycosite-specific antibody–drug conjugates (gsADCs) have generated great interest among researchers because of their therapeutic …
Number of citations: 94 www.nature.com
KC Winefield - 2023 - ourarchive.otago.ac.nz
The ability to generate long-lasting antibodies that target small molecule haptens has far-reaching implications in the ongoing development of effective immunotherapies. In general, …
Number of citations: 0 ourarchive.otago.ac.nz

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.